8-Gingerol

概要

説明

8-ショウガオールは、ショウガ(Zingiber officinale Roscoe)に含まれるフェノール化合物です。ショウガの特徴的な辛味を生み出す主要な生物活性成分の一つです。 ショウガは、その抗炎症、抗酸化、抗がんなどの様々な健康効果で、何世紀にもわたって伝統医学で使用されてきました .

準備方法

合成経路と反応条件: 8-ショウガオールは、いくつかの化学経路で合成できます。一般的な方法の一つは、バニリンとアセトンをアルドール縮合し、続いて水素化を行う方法です。 反応条件としては、通常、水酸化ナトリウムなどの塩基と、パラジウム担持炭素などの水素化触媒が用いられます .

工業的生産方法: 産業分野では、8-ショウガオールは、通常、ショウガの根茎から溶媒抽出法で抽出されます。ショウガは乾燥して粉末状にされ、その後、エタノールまたはメタノールなどの溶媒を使用して抽出されます。 抽出物は、その後、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製し、8-ショウガオールを分離します .

3. 化学反応解析

反応の種類: 8-ショウガオールは、以下のような様々な化学反応を起こします。

酸化: 8-ショウガオールは、酸化されて8-ショウガオールに変換されます。これは、生物活性を高めた化合物です。

還元: 8-ショウガオールの還元により、別の生物活性化合物である8-パラドールが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤としては、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

8-ショウガオール: 酸化により生成されます。

8-パラドール: 還元により生成されます。

様々なエステルとエーテル: 置換反応により生成されます.

化学反応の分析

Thermal Degradation and Dehydration

When exposed to heat or drying, 8-gingerol undergoes dehydration to form 8-shogaol , a more pungent compound. This reaction occurs via the elimination of a hydroxyl group and a hydrogen atom from the β-hydroxy ketone moiety (Fig. 1) .

Key findings :

-

Temperature dependence : Dehydration accelerates at temperatures >60°C .

-

Pungency : 8-Shogaol exhibits twice the pungency of this compound .

| Reaction Conditions | Product | Relative Pungency |

|---|---|---|

| Mild heating (60–100°C) | 8-Shogaol | 2× this compound |

| Prolonged drying | 8-Shogaol | 2× this compound |

Reverse Aldol Reaction During Cooking

In aqueous or acidic environments (e.g., cooking), this compound undergoes a reverse aldol reaction to form zingerone , a less pungent metabolite with a spicy-sweet aroma . This reaction involves cleavage of the carbonyl group and reorganization of the carbon chain.

Mechanism :

-

Base-catalyzed deprotonation at the α-carbon.

-

Retro-aldol cleavage of the β-hydroxy ketone.

-

Formation of zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) .

Enzymatic Conjugation in Metabolism

This compound undergoes glucuronidation and sulfation in human liver microsomes, forming water-soluble conjugates for renal excretion .

Glucuronidation (UGT Enzymes) :

-

Primary enzymes : UGT1A9 and UGT2B7.

-

Kinetic parameters :

| Enzyme | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| UGT1A9 | 45.2 | 128.6 |

| UGT2B7 | 38.7 | 89.4 |

Sulfation :

-

Sulfotransferases (SULTs) catalyze sulfate conjugation at the phenolic hydroxyl group.

-

Conjugates are hydrolyzed by sulfatase enzymes during metabolic analysis .

Oxidative Metabolism

This compound is susceptible to oxidation at the phenolic hydroxyl group, forming quinone intermediates. These reactive species may undergo:

-

Glutathione conjugation : Detoxification via GST enzymes.

Experimental evidence :

-

Incubation with human liver microsomes yields This compound quinone as a primary oxidative metabolite .

Hydrolysis of Conjugates in Pharmacokinetic Studies

Enzymatic hydrolysis using β-glucuronidase and sulfatase is critical for quantifying free this compound in plasma :

| Enzyme | Substrate | Incubation Conditions |

|---|---|---|

| β-glucuronidase | This compound glucuronide | 37°C, pH 6.8, 1 hr |

| Sulfatase | This compound sulfate | 37°C, pH 5.0, 1 hr |

科学的研究の応用

Immunosuppressive Activity

Overview

Research indicates that 8-gingerol exhibits significant immunosuppressive effects. A study demonstrated that it can suppress both humoral and cellular immune responses in mice. The compound was shown to inhibit the proliferation of splenocytes stimulated by lipopolysaccharide (LPS) and concanavalin A (ConA) in vitro, as well as reduce the levels of specific immunoglobulins in vivo at doses of 50 and 100 mg/kg .

Mechanism of Action

The immunosuppressive effects are attributed to the direct inhibition of sensitized T and B lymphocytes. Specifically, this compound decreased the percentage of CD19+ B cells and CD3+ T cells, indicating a selective suppression of immune responses .

Anti-Cancer Properties

Colorectal Cancer (CRC)

this compound has shown promise as an anti-cancer agent, particularly in colorectal cancer models. It significantly inhibited cell proliferation and migration in CRC cell lines, primarily through cell cycle arrest and apoptosis induction. The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell growth .

Synergistic Effects with Chemotherapy

Furthermore, this compound has been reported to enhance the efficacy of conventional chemotherapeutic agents like 5-fluorouracil while reducing their toxic side effects. This suggests that it could be developed as an adjunct therapy in cancer treatment .

Antioxidant and Anti-Inflammatory Effects

Antioxidant Activity

this compound possesses strong antioxidant properties that help combat oxidative stress, which is linked to various chronic diseases. Its antioxidant capacity has been validated through various assays, demonstrating its potential in protecting cells from damage caused by free radicals .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it beneficial for conditions characterized by chronic inflammation .

Other Health Benefits

This compound has been associated with several additional health benefits:

- Wound Healing: It promotes wound healing processes by enhancing tissue regeneration and reducing inflammation at injury sites .

- Gastrointestinal Health: The compound may alleviate nausea and improve digestive health, often utilized in traditional medicine for these purposes .

- Metabolic Effects: There is emerging evidence suggesting that this compound may help regulate blood sugar levels and improve insulin sensitivity, indicating its potential role in managing diabetes .

Data Summary Table

Case Studies

- Immunosuppressive Effects in Mice: A controlled study demonstrated that high doses of this compound significantly reduced immune responses to ovalbumin immunization in mice, highlighting its potential for managing autoimmune conditions or preventing transplant rejection .

- Colorectal Cancer Treatment: In vitro studies on CRC cell lines showed that treatment with varying concentrations of this compound led to marked reductions in cell viability and migration, suggesting its role as a therapeutic agent against CRC .

作用機序

8-ショウガオールは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症: プロ炎症性サイトカインやシクロオキシゲナーゼ-2(COX-2)などの酵素の産生を阻害します。

抗酸化: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします。

抗がん: 核因子-κB(NF-κB)経路やマイトジェン活性化プロテインキナーゼ(MAPK)経路などのシグナル伝達経路を調節することで、がん細胞のアポトーシスを誘導します

類似化合物との比較

8-ショウガオールは、6-ショウガオールや10-ショウガオールなど、ショウガオールと呼ばれる化合物群の一部です。これらの化合物は、構造が似ていますが、炭素鎖の長さが異なります。

6-ショウガオール: 炭素鎖が短く、生のショウガに多く含まれています。

10-ショウガオール: 炭素鎖が長く、含有量は少ないですが、より強い生物活性を持っています

8-ショウガオールの独自性: 8-ショウガオールは、その効力と含有量のバランスにおいてユニークです。 炭素鎖の長い類似化合物と比較して、有意な生物活性を示しながらも、抽出や精製が比較的容易です .

類似化合物:

- 6-ショウガオール

- 10-ショウガオール

- 6-ショウガオール

- 8-ショウガオール

- 8-パラドール .

結論として、8-ショウガオールは、化学、生物学、医学、産業など、様々な分野において大きな可能性を秘めた汎用性の高い化合物です。その独特の特性と幅広い用途は、科学研究の貴重な対象となっています。

生物活性

8-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of the principal active components of ginger, known for its pungent flavor and numerous health benefits. It exhibits a range of biological activities including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.

1. Anti-inflammatory Activity

This compound has been shown to reduce inflammatory responses in various models. It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving OVA-immunized mice, this compound significantly suppressed humoral and cellular immune responses by reducing the populations of CD3+ T cells and CD19+ B cells in a dose-dependent manner .

2. Antioxidant Properties

The compound demonstrates strong antioxidant capabilities by scavenging free radicals and enhancing the activity of antioxidant enzymes. In vitro studies have shown that this compound increases radical scavenging activities against superoxide and hydroxyl radicals . Additionally, it has been reported to inhibit oxidative burst activity in immune cells .

3. Anticancer Effects

Research indicates that this compound possesses anticancer properties, particularly against colorectal cancer (CRC) cells. It inhibits cell proliferation and migration by targeting the epidermal growth factor receptor (EGFR) signaling pathway. In vitro studies revealed that treatment with this compound led to a significant reduction in CRC cell viability and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It downregulates cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response .

- Modulation of Immune Responses : By affecting T and B lymphocyte populations, this compound alters immune responses, which may be beneficial in conditions characterized by chronic inflammation .

- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through pathways involving caspases and alterations in mitochondrial membrane potential .

Case Study 1: Immunosuppressive Activity

A study conducted on BALB/c mice demonstrated that administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in a significant decrease in OVA-specific IgG levels. The results indicated that this compound effectively suppressed both humoral and cellular immune responses, suggesting its potential use in managing autoimmune conditions .

| Dose (mg/kg) | CD3+ T Cells (%) | CD19+ B Cells (%) | OVA-specific IgG Levels |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 50 | 70 | 80 | 60 |

| 100 | 50 | 60 | 40 |

Case Study 2: Anticancer Activity

In vitro experiments on CRC cell lines showed that treatment with varying concentrations of this compound resulted in reduced cell viability over time:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 10 | 80 | 70 | 65 |

| 25 | 60 | 50 | 40 |

特性

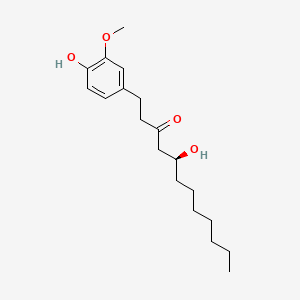

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIWKKMTBRYQJU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178078 | |

| Record name | (8)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-08-8 | |

| Record name | [8]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8)-Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8)-GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of 8-gingerol?

A1: this compound interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].

Q2: How does this compound influence airway smooth muscle relaxation?

A2: Studies on human airway smooth muscle (ASM) reveal that this compound potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].

Q3: Does this compound impact calcium regulation in cells?

A3: Yes, research indicates that this compound can influence calcium (Ca2+) regulation. In human ASM cells, this compound has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, this compound has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].

Q4: Can this compound affect immune responses?

A4: this compound exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.

Q6: Are there spectroscopic methods to identify and characterize this compound?

A6: Yes, various spectroscopic techniques can be employed to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].

Q7: How does the structure of this compound compare to other gingerols, and what are the implications for their activities?

A7: this compound belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. This compound possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.

Q8: What is known about the stability of this compound, and are there strategies to improve its formulation?

A8: While the provided research papers do not directly address the stability of this compound, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of this compound and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of this compound and its counterparts in twelve ginger accessions [].

Q9: What are the common analytical methods used to quantify this compound and related compounds in ginger samples?

A9: Several analytical techniques are employed to quantify this compound and its related compounds:

- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying this compound and other gingerols in ginger samples [, , , , , , ].

- Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].

- Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].

- Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。